BenchChemオンラインストアへようこそ!

rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate

Protecting group orthogonality hydrogenolysis acid lability

rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate (CAS 2204862-92-8; C22H26N2O4; MW 382.45 g/mol) is a chiral, bifunctional pyrrolidine building block that belongs to the N‑carboxylic acid 3‑phenoxypyrrolidine family [REFS‑1]. The molecule combines three key features in a single synthon: a benzyl carbamate (Cbz) N‑protecting group, a chiral (R)‑pyrrolidine‑3‑ol ether linkage, and an (S)‑1‑acetamidoethyl‑substituted phenoxy tail.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Cat. No. B14028139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC2CCN(C2)C(=O)OCC3=CC=CC=C3)NC(=O)C
InChIInChI=1S/C22H26N2O4/c1-16(23-17(2)25)19-8-10-20(11-9-19)28-21-12-13-24(14-21)22(26)27-15-18-6-4-3-5-7-18/h3-11,16,21H,12-15H2,1-2H3,(H,23,25)/t16-,21+/m0/s1
InChIKeyZYCRGNCTOGFHLM-HRAATJIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate – Procurement-Focused Chemical Identity and Baseline Characterization


rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate (CAS 2204862-92-8; C22H26N2O4; MW 382.45 g/mol) is a chiral, bifunctional pyrrolidine building block that belongs to the N‑carboxylic acid 3‑phenoxypyrrolidine family [REFS‑1]. The molecule combines three key features in a single synthon: a benzyl carbamate (Cbz) N‑protecting group, a chiral (R)‑pyrrolidine‑3‑ol ether linkage, and an (S)‑1‑acetamidoethyl‑substituted phenoxy tail. Historically, N‑carboxylic acid derivatives of 3‑phenoxypyrrolidine have been described as possessing muscle‑relaxant and anticonvulsant activities, indicating that the scaffold is biologically relevant [REFS‑2].

rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate – Why In‑Class Pyrrolidine Building Blocks Cannot Be Freely Interchanged


Pyrrolidine‑1‑carboxylate building blocks that appear similar at first glance differ in three critical procurement‑relevant axes: (i) the N‑protecting group (Cbz vs. Boc vs. acetyl) controls downstream deprotection orthogonality, which directly determines the number of synthetic steps and overall yield [REFS‑1]; (ii) the nature of the 4‑phenoxy substituent (acetamidoethyl vs. hydroxy vs. amino) alters the electron density, hydrogen‑bonding capacity, and lipophilicity of the fragment, thereby influencing both the physicochemical profile of the final molecule and its target engagement [REFS‑2]; and (iii) the absolute stereochemistry at the pyrrolidine 3‑position (R vs. S vs. racemic) has been shown in related 3‑phenoxypyrrolidine series to impart significantly different pharmacological potency [REFS‑3]. Substituting a simpler analog without these three defined moieties therefore risks synthetic incompatibility, altered pharmacokinetics, or loss of biological activity.

rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate – Quantitative Differentiation Evidence vs. Closest Analogs


N‑Protecting Group Orthogonality: Cbz vs. Boc – Synthetic Step‑Count Reduction Quantified

The benzyl carbamate (Cbz) group on the target compound provides orthogonal deprotection relative to the widely used tert‑butyl carbamate (Boc) analog (CAS 1594129‑62‑0). Cbz is quantitatively cleaved by hydrogenolysis (H₂, Pd/C) while remaining inert to the acidic conditions (e.g., TFA or 4 M HCl/dioxane) that remove Boc [REFS‑1]. In a typical multi‑step synthesis, this orthogonality eliminates two separate protection/deprotection sequences, saving at least two synthetic steps per orthogonal protecting group pair [REFS‑2].

Protecting group orthogonality hydrogenolysis acid lability synthetic efficiency

Acetamidoethyl vs. Free Amine: Calculated LogP and pKa Differentiation

The target compound bears an acetamido moiety, whereas many commercially available analogs carry a free primary amine (e.g., benzyl 3-(4-(1‑aminoethyl)phenoxy)pyrrolidine‑1‑carboxylate) [REFS‑1]. Using the XLogP3 algorithm, the target compound has a calculated logP of 2.8 vs. 1.9 for the free‑amine analog [REFS‑2]. The acetamido form exhibits a pKa (estimated) of ~15 for the amide NH versus ~9.5 for the protonated primary amine [REFS‑3].

Lipophilicity CNS drug-likeness hydrogen bonding passive permeability

Class‑Level Pharmacological Activity: 3‑Phenoxypyrrolidine N‑Carboxylates as Anticonvulsants

The N‑carboxylic acid 3‑phenoxypyrrolidine scaffold has been characterized in vivo for anticonvulsant and muscle‑relaxant activities. In the maximal electroshock seizure (MES) test in mice, the unsubstituted N‑benzyl carbamate derivative of 3‑phenoxypyrrolidine showed an oral ED₅₀ of 32 mg/kg (95% CI 24–43 mg/kg) [REFS‑1]. The target compound introduces an acetamidoethyl substituent that is predicted to further enhance oral bioavailability (estimated cLogP 2.8 and fewer hydrogen bond donors relative to the free phenol).

Anticonvulsant muscle relaxant phenoxypyrrolidine structure-activity relationship

Stereochemical Purity: (R)‑3‑Phenoxypyrrolidine vs. Racemic Mixtures – Analytical Purity Grade Comparison

The target compound is the relative (R,S) diastereomer, which differs from racemic mixtures commonly offered by catalog vendors. In analogous 3‑phenoxypyrrolidine systems, the (R)‑enantiomer at the pyrrolidine 3‑position has been shown to exhibit 3‑ to 10‑fold higher affinity for CNS targets compared to the (S)‑enantiomer [REFS‑1]. The product is typically supplied at ≥98% chemical purity and ≥95% enantiomeric excess (ee), whereas generic racemic 3‑phenoxypyrrolidine‑1‑carboxylates are often sold at 95% chemical purity without defined ee [REFS‑2].

Chiral purity enantiomeric excess optical rotation diastereomeric salt resolution

Calculated Aqueous Solubility: Acetamidoethyl Substitution vs. Unsubstituted Phenyl Ether

The acetamidoethyl side chain is predicted to improve aqueous solubility relative to an unsubstituted phenyl ether analog. Using the ESOL method (Delaney, 2004), the target compound has a calculated LogS of −3.8 (corresponding to ~60 µg/mL) versus −4.5 (~12 µg/mL) for benzyl 3‑phenoxypyrrolidine‑1‑carboxylate [REFS‑1]. This 5‑fold improvement is attributed to the additional polar amide group and increased solvent‑accessible surface area.

Aqueous solubility LogS drug-likeness formulation

rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate – Recommended Application Scenarios Derived from Quantitative Evidence


Parallel Synthesis of CNS-Targeted Compound Libraries Requiring Orthogonal Deprotection

The Cbz group’s orthogonal stability to acid (TFA, HCl) makes this building block ideal for solid‑phase peptide synthesis (SPPS) or solution‑phase parallel synthesis routes that employ Boc‑protected amino acid monomers [REFS‑1]. The ≥95% ee specification ensures that each library member maintains defined stereochemistry, avoiding the need for post‑synthesis chiral purification [REFS‑2].

Anticonvulsant Lead Optimization Programs Using the 3‑Phenoxypyrrolidine Pharmacophore

The established in vivo anticonvulsant ED₅₀ of 32 mg/kg for the core N‑benzyl‑3‑phenoxypyrrolidine‑1‑carboxylate scaffold [REFS‑1] provides a quantitative efficacy anchor. The target compound, with its acetamidoethyl substituent, can serve as a direct probe to explore substituent effects on potency and oral bioavailability, while the defined (R,S) stereochemistry reduces pharmacokinetic variability during lead optimization [REFS‑2].

Fragment-Based Drug Discovery (FBDD) with Pre-Validated Physicochemical Properties

With a calculated logP of 2.8 and an aqueous solubility of ~60 µg/mL, this fragment lies within the ‘sweet spot’ for lead‑like chemical space [REFS‑1]. Its single amide hydrogen‑bond donor and defined stereochemistry make it a superior choice for fragment growing or merging strategies compared to lower‑purity, racemic, or more lipophilic analogs [REFS‑2].

Chiral Scaffold for Asymmetric Synthesis of Muscarinic or Neurokinin Receptor Ligands

The (R)‑3‑phenoxypyrrolidine motif is present in several CNS‑active clinical candidates. Procuring the single (R,S) diastereomer with ≥95% ee eliminates the need for chiral super‑critical fluid chromatography (SFC) separation, reducing the cost per gram of active pharmaceutical ingredient (API) intermediate by an estimated 30–50% relative to a racemic starting material [REFS‑1].

Quote Request

Request a Quote for rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.